Methyl octadec-9-en-13-ynoate

Lipophilicity FAME LogP

Methyl octadec-9-en-13-ynoate (CAS 62204-01-7) is a C18 fatty acid methyl ester (FAME) containing a (Z)-configured double bond at position 9 and a triple bond at position 13. This ene-yne architecture places it within the class of acetylenic fatty acid esters, which are distinct from conventional monounsaturated (e.g., methyl oleate) and polyunsaturated (e.g., methyl linoleate) FAMEs by virtue of their alkyne functionality.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 62204-01-7
Cat. No. B14535009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadec-9-en-13-ynoate
CAS62204-01-7
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCC#CCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-5,8-9,12-18H2,1-2H3
InChIKeyUQCWFULIDVXARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl Octadec-9-en-13-ynoate (CAS 62204-01-7) – Comparator-Based Evidence for Scientific Selection


Methyl octadec-9-en-13-ynoate (CAS 62204-01-7) is a C18 fatty acid methyl ester (FAME) containing a (Z)-configured double bond at position 9 and a triple bond at position 13 . This ene-yne architecture places it within the class of acetylenic fatty acid esters, which are distinct from conventional monounsaturated (e.g., methyl oleate) and polyunsaturated (e.g., methyl linoleate) FAMEs by virtue of their alkyne functionality [1]. The compound serves as a positional isomer of methyl crepenynate (9-en-12-yne) and methyl santalbate (11-en-9-yne), where the specific placement of both unsaturation sites dictates its physicochemical, spectroscopic, and (bio)chemical behavior [2].

Compound class Acetylenic ene-yne fatty acid methyl ester (FAME)
Key architecture (Z)-9-ene and 13-alkyne unsaturation pattern
Positional identity Distinct isomer from methyl crepenynate (9-en-12-yne) and methyl santalbate (11-en-9-yne)
Research utility Mechanism-based LOX probe, CLA precursor, lipidomics standard, oxidation model compound

Why Methyl Octadec-9-en-13-ynoate Cannot Be Replaced by Generic Unsaturated FAMEs – Procurement Rationale


Substituting methyl octadec-9-en-13-ynoate with a more common FAME such as methyl oleate or methyl linoleate introduces distinct structural and reactivity changes that compromise experimental reproducibility. The triple bond at C-13 imparts a significant decrease in lipophilicity (experimental logP = 5.42 versus ~7.4 for methyl oleate [1]), alters oxidative kinetics (alkyne-containing FAMEs oxidize more rapidly than their all-alkene counterparts [2]), and enables unique enzymatic interactions—notably, ene-yne fatty acids can act as mechanism-based inactivators of lipoxygenases, whereas conventional unsaturated FAMEs serve only as substrates [3]. Even among positional isomers, shifting the triple bond by a single carbon (e.g., from C-12 in methyl crepenynate to C-13 in the target compound) produces distinguishable mass spectrometric fragmentation patterns and divergent regiospecific oxidation products [4]. These differences cannot be compensated for by adjusting concentration or reaction conditions alone.

Lipophilicity mismatch
Experimental logP ~5.4 vs. ~7.4 for methyl oleate alters extraction, retention, and partitioning behavior.
Oxidative stability gap
Ene-yne FAMEs oxidize far more rapidly than all-alkene or epoxy FAMEs; may require inert storage and exclude long-term stability applications.
Enzymatic response divergence
Acts as potential LOX inactivator, not a simple substrate; conventional unsaturated FAMEs do not replicate this mechanism-based inhibition profile.

Quantitative Evidence Guide for Methyl Octadec-9-en-13-ynoate – Head-to-Head and Class-Level Comparator Data


Lipophilicity Differentiator: Methyl Octadec-9-en-13-ynoate Exhibits 2-Log-Unit Lower LogP Than Methyl Oleate

Methyl octadec-9-en-13-ynoate shows an experimentally determined logP of 5.42 , a value that is approximately 2 log units lower than the logP of methyl oleate (logP ~7.4–7.6 [1]). This reduction in hydrophobicity results from the electron-withdrawing and polarizable character of the C-13 triple bond, which increases aqueous-phase partitioning relative to the fully alkene-based C18:1 FAME [2]. The polarity surface area (PSA) is comparable between the two (26.30 Ų for the target vs. 26.30 Ų for methyl oleate [1]), indicating that the logP difference is driven by electronic effects rather than changes in hydrogen-bonding capacity.

Lipophilicity (logP)
Reported
ΔlogP ≈ −2.0 units (5.42 vs. methyl oleate ~7.45)
Lipophilicity context may alter extraction and chromatographic retention; direct substitution with methyl oleate may shift experimental outcomes.
Computed/experimental octanol/water partition coefficient; electronic effect of alkyne drives lower logP.
Lipophilicity FAME LogP Partition coefficient

Oxidative Stability Warning: Ene-Yne FAMEs Oxidize Far Faster Than Epoxy or Conventional Unsaturated FAMEs

A comparative chemiluminescence study of methyl crepenynate (9-en-12-yne isomer) against methyl oleate (9-en), methyl linoleate (9,12-dien), and methyl vernoleate (9,10-epoxy) demonstrated that the ene-yne FAME oxidizes extremely rapidly, whereas the epoxy-FAME is very stable toward oxidation [1]. Although this study used the 12-yne isomer rather than the 13-yne target, class-level inference indicates that the conjugated or methylene-interrupted ene-yne system is the primary driver of accelerated oxidation, and the 13-yne positional isomer is expected to exhibit comparably low oxidative stability [2]. Specifically, the induction time for methyl crepenynate was reported as 'extremely rapid' relative to conventional FAMEs under the same chemiluminescence conditions [1].

Autoxidation rate
Class-level
ene-yne ≫ linoleate > oleate ≫ epoxy-FAME
Ene-yne oxidative lability may require inert storage; stability context less suited for long-term applications than epoxy-FAMEs.
Class-level inference from methyl crepenynate (9-en-12-yne); direct measurement unavailable for 13-yne isomer.
Oxidation stability Chemiluminescence FAME Autoxidation

Lipoxygenase Inactivation Potential: Ene-Yne Fatty Acids Act as Mechanism-Based Inhibitors, Unlike Conventional Substrates

Ene-yne analogues of linoleic acid, including 9(Z)-octadec-9-en-12-ynoic acid (crepenynic acid) and 12(Z)-octadec-12-en-9-ynoic acid, irreversibly inactivate soybean lipoxygenase-1 (LOX-1) during enzymatic turnover [1]. The inactivation is product-mediated: LOX-1 converts the ene-yne acid into hydroperoxy and oxo derivatives that covalently modify or tightly bind the enzyme active site [1]. In contrast, conventional linoleic acid is merely dioxygenated to 13-HPODE without enzyme inactivation [2]. Methyl octadec-9-en-13-ynoate, as the methyl ester of an ene-yne C18 acid with the alkyne at C-13, falls within this inhibitor chemotype. The C-13 alkyne position may confer altered regioselectivity of enzymatic oxygenation compared to the C-12 (crepenynic) or C-9 (isomeric) variants, as lipoxygenases exhibit strict positional specificity for C-9 vs. C-13 oxygenation in linoleate substrates [3].

LOX inactivation
Class-level
Ene-yne acids: irreversible inactivation; Linoleic acid: normal substrate
May support LOX mechanism studies as class-level inactivator; C-13 alkyne may alter inactivation profile vs. crepenynic acid.
Soybean LOX-1 model; no IC50 or kinact/KI data for target compound.
Lipoxygenase Mechanism-based inhibition Ene-yne fatty acid Soybean LOX-1

Unique GC-MS Fragmentation Fingerprint Enables Unambiguous Identification Among Positional Ene-Yne Isomers

The complete series of positional isomeric methyl octadecynoates was analyzed by electron ionization mass spectrometry, with each isomer producing a unique fragmentation spectrum [1]. The characteristic ions arise from McLafferty rearrangement of the allenic sites generated upon ionization [1]. The 13-yne isomer (target compound) yields a fragmentation pattern distinguishable from the 12-yne isomer (methyl crepenynate) and the 9-yne isomer (methyl stearolate) [1][2]. Additionally, GC retention indices for the series of octadecynoates are distinct, allowing chromatographic separation on standard non-polar capillary columns [3]. The target compound's 9-en-13-yne structure introduces allylic cleavage pathways absent in the saturated-chain octadecynoates, further enhancing spectral uniqueness [4].

GC-MS identification
Reported
Unique EI mass spectrum and retention index differentiate 13-yne from 12-yne and 9-yne isomers.
Isomer-specific MS fingerprint supports unambiguous lipidomics peak assignment; isomeric analog may lead to misidentification.
70 eV EI; non-polar column; picolinyl ester derivatization recommended.
Mass spectrometry FAME Isomer differentiation McLafferty rearrangement

Regiospecific Semihydrogenation Gate: C-13 Alkyne Position Enables Selective Access to (9Z,13Z)-Octadecadienoate

The triple bond at position 13 in methyl octadec-9-en-13-ynoate provides a regiospecific handle for controlled semihydrogenation to yield (9Z,13Z)-octadecadienoate, a specific conjugated linoleic acid (CLA) isomer [1][2]. Isomeric ene-yne FAMEs with the alkyne at other positions (e.g., methyl santalbate with the yne at C-9) produce different CLA isomers upon reduction [1]. Specifically, zinc reduction of methyl santalbate (11-en-9-yne) yields 9-cis,11-trans-octadecadienoate, whereas the target compound's 9-en-13-yne structure would yield the 9,13-diene product [2]. This positional specificity is critical for laboratories synthesizing defined CLA isomer standards or studying isomer-specific biological effects [3].

Semihydrogenation
Class-level
C-13 alkyne → (9Z,13Z)-CLA; santalbate → (9Z,11E)-CLA; crepenynate → (9Z,12Z)-CLA
May serve as a synthesis precursor for a non-commercial CLA isomer; product identity differs by alkyne position.
Lindlar or Zn reduction; product isomer not commercially available.
Semihydrogenation CLA precursor Regiospecificity Zinc reduction

Best-Fit Application Scenarios for Methyl Octadec-9-en-13-ynoate Based on Quantitative Differentiation Evidence


Synthesis of (9Z,13Z)-Octadecadienoate – A Non-Commercial CLA Isomer Standard

Utilize the C-13 alkyne as a regiospecific semihydrogenation site to produce (9Z,13Z)-octadecadienoate, a CLA isomer not available from common seed oils or commercial catalogs. Zinc reduction or Lindlar semihydrogenation proceeds with retention of the 9-ene configuration, enabling gram-scale preparation of this isomer for biological evaluation [1]. This scenario leverages the compound's unique triple-bond positioning, which distinguishes it from methyl santalbate (generates 9,11-CLA) and methyl crepenynate (generates 9,12-CLA) [2].

Lipoxygenase Mechanism-of-Action Studies Employing Ene-Yne Substrate Probes

Deploy the compound as a potential mechanism-based inactivator of 13-lipoxygenases (13-LOX), which preferentially oxygenate at C-13 of linoleate. The C-13 alkyne may direct enzymatic oxygenation toward the triple bond, generating reactive intermediates that covalently modify the enzyme active site [1]. This application is supported by class-level evidence that ene-yne fatty acids inactivate soybean LOX-1, and the positional variant at C-13 fills a gap not addressed by the extensively studied 9-en-12-yne (crepenynic) acid [2].

GC-MS Reference Standard for Lipidomics Identification of 9-En-13-Yne FAMEs

Employ as a certified reference standard for unambiguous identification of the 9-en-13-yne FAME in complex lipid extracts via its unique electron ionization mass spectrum and retention index [1]. In lipidomics workflows analyzing seed oils or biological samples containing acetylenic fatty acids, the positional isomer-specific fragmentation pattern prevents misassignment of chromatographic peaks that could arise if methyl crepenynate or methyl santalbate were used as surrogate standards [2].

Radical Oxidation Studies of Positional Ene-Yne Isomers

Investigate the effect of alkyne position on autoxidation kinetics and product distribution using methyl octadec-9-en-13-ynoate as a comparator to the 9-en-12-yne and 11-en-9-yne isomers [1]. Chemiluminescence monitoring enables real-time comparison of induction times, while LC-MS/MS analysis of hydroperoxide and epoxide products reveals the influence of the triple bond location on radical addition vs. chain scission pathways [2]. The 13-yne isomer fills a data gap in the known oxidation behavior of the positional isomer series.

Application
Selection Property
Validation Focus
Synthesis of (9Z,13Z)-CLA isomer standard
Regiospecific C-13 alkyne semihydrogenation
Product isomer identity confirmation
LOX mechanism-of-action studies
Potential ene-yne inactivator scaffold
Inactivation kinetics and active-site modification
Lipidomics reference standard
Unique isomer-specific MS fingerprint
Isomer peak assignment in complex extracts
Oxidation kinetics comparison
Positional isomer autoxidation profile
Hydroperoxide/epoxide product distribution
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